Tert-butyl 6-bromo-4-methyl-3,4-dihydroquinoxaline-1(2h)-carboxylate
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Overview
Description
Tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the tetrahydroquinoxaline core.
Preparation Methods
The synthesis of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 4-methyl-1,2,3,4-tetrahydroquinoxaline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .
Chemical Reactions Analysis
Tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate to introduce additional functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
6-bromo-4-methylquinoxaline: Lacks the tert-butyl ester group, making it less lipophilic.
4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: Lacks the bromine atom, affecting its reactivity.
tert-butyl 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: Contains a chlorine atom instead of bromine, altering its chemical properties.
These comparisons highlight the unique structural features and reactivity of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate.
Properties
Molecular Formula |
C14H19BrN2O2 |
---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
tert-butyl 6-bromo-4-methyl-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16(4)12-9-10(15)5-6-11(12)17/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
QFBHWASCYIVRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2=C1C=CC(=C2)Br)C |
Origin of Product |
United States |
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